molecular formula C18H16N6 B14208452 6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine CAS No. 629669-40-5

6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine

Cat. No.: B14208452
CAS No.: 629669-40-5
M. Wt: 316.4 g/mol
InChI Key: YUMKLEJFLYELSK-ZDUSSCGKSA-N
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Description

6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine involves its interaction with specific molecular targets:

Properties

CAS No.

629669-40-5

Molecular Formula

C18H16N6

Molecular Weight

316.4 g/mol

IUPAC Name

6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine

InChI

InChI=1S/C18H16N6/c1-13(14-6-3-2-4-7-14)22-16-10-19-11-17(23-16)24-12-21-18-15(24)8-5-9-20-18/h2-13H,1H3,(H,22,23)/t13-/m0/s1

InChI Key

YUMKLEJFLYELSK-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=CN=CC(=N2)N3C=NC4=C3C=CC=N4

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CN=CC(=N2)N3C=NC4=C3C=CC=N4

Origin of Product

United States

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